molecular formula C32H46N4O7 B14651717 (6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone CAS No. 42002-26-6

(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

Cat. No.: B14651717
CAS No.: 42002-26-6
M. Wt: 598.7 g/mol
InChI Key: WANLLPADDCXPGO-WMKJBNATSA-N
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Description

The compound “(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[1040]hexadecane-2,5,8,11-tetrone” is a complex organic molecule characterized by multiple chiral centers and a diverse array of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:

    Formation of the bicyclic core: This step might involve cyclization reactions using suitable precursors.

    Introduction of side chains: Functional groups such as the butan-2-yl and oxiran-2-yl groups are introduced through selective reactions.

    Final modifications: Steps to introduce the methoxyphenyl and other substituents, often involving protection and deprotection strategies.

Industrial Production Methods

Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Catalysts like Pd/C for hydrogenation or NaBH₄ for selective reductions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound could serve as a building block for more complex molecules or as a chiral catalyst in asymmetric synthesis.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.

Industry

Industrial applications might include its use in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Receptor interaction: Modulating receptor activity in biological systems.

    Pathway modulation: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone: is unique due to its specific combination of functional groups and stereochemistry.

    Other similar compounds: might include those with similar bicyclic cores or functional groups, such as other tetrazabicyclohexadecane derivatives.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which could confer unique reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

42002-26-6

Molecular Formula

C32H46N4O7

Molecular Weight

598.7 g/mol

IUPAC Name

(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

InChI

InChI=1S/C32H46N4O7/c1-4-20(2)28-32(41)36-17-9-8-11-25(36)31(40)33-23(10-6-5-7-12-26(37)27-19-43-27)29(38)34-24(30(39)35-28)18-21-13-15-22(42-3)16-14-21/h13-16,20,23-25,27-28H,4-12,17-19H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)/t20-,23-,24+,25-,27?,28?/m0/s1

InChI Key

WANLLPADDCXPGO-WMKJBNATSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=C(C=C3)OC)CCCCCC(=O)C4CO4

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)CCCCCC(=O)C4CO4

Origin of Product

United States

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